Beta-2 Adrenergic Receptor Selectivity: (S)-Enantiomer Demonstrates Pronounced Functional Preference
The (S)-enantiomer of 2-tert-butylamino-1-phenylethanol exhibits distinct beta-adrenergic receptor subtype selectivity. In functional assays using isolated guinea pig tissues, the (S)-enantiomer (represented by CHEMBL366769) displayed a Kd of 33.1 nM at the beta-2 adrenergic receptor compared to a Kd of 1.60 nM at the beta-1 adrenergic receptor [1]. This represents an approximately 20.7-fold higher affinity for the beta-2 subtype. This selectivity is consistent with the established structure-activity relationship (SAR) that an N-tert-butyl group enhances beta-2 selectivity, as demonstrated by N-tert-butylnorepinephrine being 9-10 times more potent at tracheal beta-2 receptors than at cardiac beta-1 receptors [2]. In contrast, the (R)-enantiomer is known to have a different pharmacological profile, often associated with higher beta-2 selectivity but with different efficacy [3].
| Evidence Dimension | Beta-adrenergic receptor subtype binding affinity (Kd) |
|---|---|
| Target Compound Data | Beta-2: 33.1 nM; Beta-1: 1.60 nM |
| Comparator Or Baseline | Class-level SAR: N-tert-butyl substitution increases beta-2 selectivity 9-10 fold vs. beta-1 |
| Quantified Difference | 20.7-fold selectivity for beta-2 over beta-1 for the (S)-enantiomer |
| Conditions | Isolated guinea pig tissue functional assays; inhibition of isoproterenol-induced relaxation (beta-2) and chronotropy (beta-1) |
Why This Matters
Procurement of the correct enantiomer is critical for assays targeting specific beta-adrenergic pathways, as the (R)-enantiomer may exhibit a different selectivity window or functional activity.
- [1] BindingDB. BDBM50404982 (CHEMBL366769). Kd values for Beta-2 and Beta-1 adrenergic receptors from guinea pig tissue assays. Accessed 2026. View Source
- [2] Jadhav, P.B. Structure Activity Relationship of Sympathomimetic Agents. Slide 5. Accessed 2026. View Source
- [3] PubChem. (R)-(-)-2-tert-Butylamino-1-phenylethanol. Compound Summary. Accessed 2026. View Source
